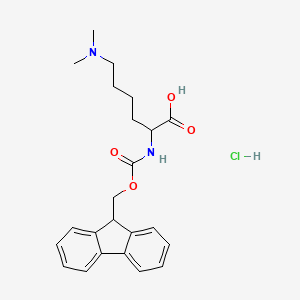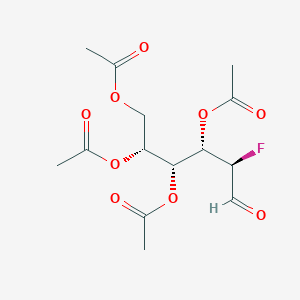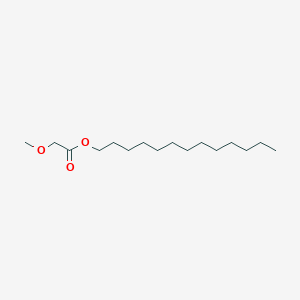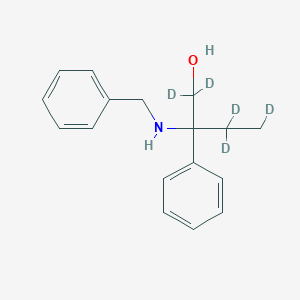
2-(Benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylamino-2-phenylbutanol-d5 is a deuterated compound with the molecular formula C17H16D5NO and a molecular weight of 260.39 . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Méthodes De Préparation
The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the reaction of benzylamine with a phenyl-substituted butanol precursor. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Benzylamino-2-phenylbutanol-d5 is widely used in scientific research for various applications:
Mécanisme D'action
The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it a valuable tool in tracing and studying metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Benzylamino-2-phenylbutanol-d5 can be compared with other similar compounds such as:
2-Benzylamino-2-phenylbutanol: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
N-Benzyl 1-Phenyl-1-hydroxymethyl-1-propanamine-d5: Another deuterated compound with similar applications but different structural properties.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
260.38 g/mol |
Nom IUPAC |
2-(benzylamino)-1,1,3,3,4-pentadeuterio-2-phenylbutan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D,2D2,14D2 |
Clé InChI |
YUWOWSIPHMTMCC-DNLLTGLMSA-N |
SMILES isomérique |
[2H]CC([2H])([2H])C(C1=CC=CC=C1)(C([2H])([2H])O)NCC2=CC=CC=C2 |
SMILES canonique |
CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


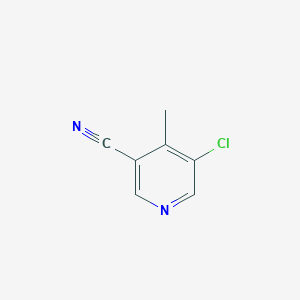
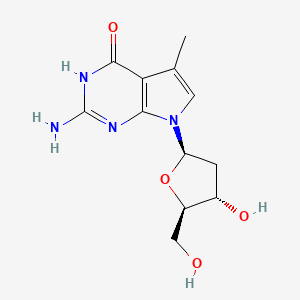
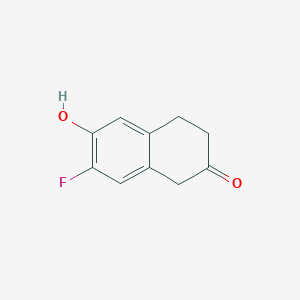

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
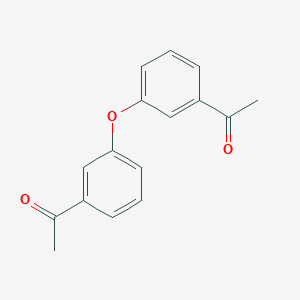
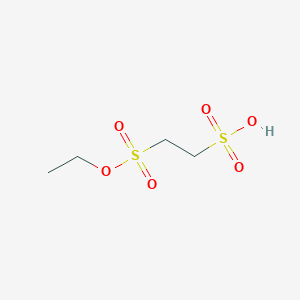
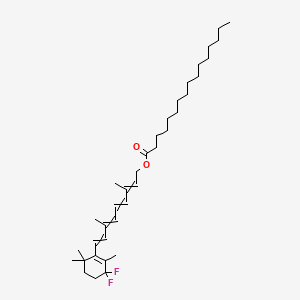
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
